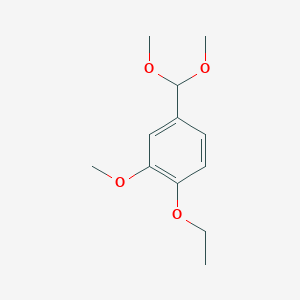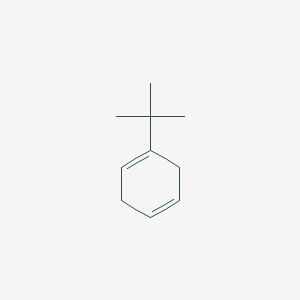![molecular formula C22H47NO3 B14363333 1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]- CAS No. 92974-06-6](/img/structure/B14363333.png)
1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]- is a complex organic compound with the molecular formula C22H47NO3 . It consists of 73 atoms, including 47 hydrogen atoms, 22 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is known for its unique structure, which includes a long dodecyl chain and a butoxyethoxyethoxyethyl group.
Preparation Methods
The synthesis of 1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]- typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Scientific Research Applications
1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the formulation of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]- involves its interaction with molecular targets through its amine and ether groups. These interactions can lead to the formation of micelles or other aggregates, which can encapsulate and transport other molecules. The pathways involved include hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]- can be compared with similar compounds such as:
N-(2-(2-(2-(Dodecylamino)ethoxy)ethoxy)ethyl)-1-dodecanamine: This compound has a similar structure but with additional dodecyl chains, making it more hydrophobic.
1-Dodecanamine, N,N-bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl]: This variant has two butoxyethoxyethoxyethyl groups, enhancing its surfactant properties. The uniqueness of 1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]- lies in its balanced amphiphilic nature, making it versatile for various applications.
Properties
CAS No. |
92974-06-6 |
|---|---|
Molecular Formula |
C22H47NO3 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]dodecan-1-amine |
InChI |
InChI=1S/C22H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-23-16-18-25-20-22-26-21-19-24-17-6-4-2/h23H,3-22H2,1-2H3 |
InChI Key |
DTXRXPPSRFORIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCOCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
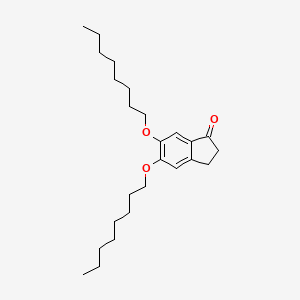
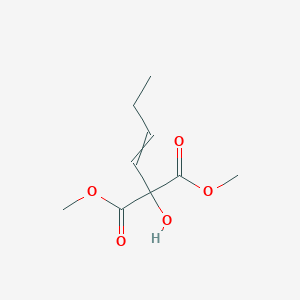
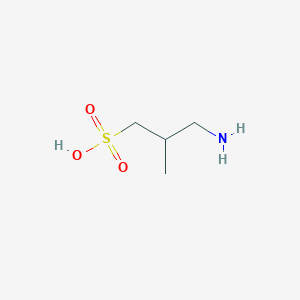
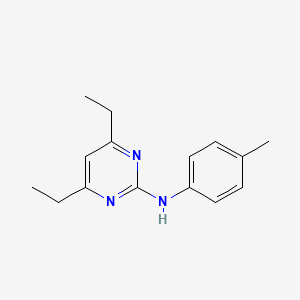

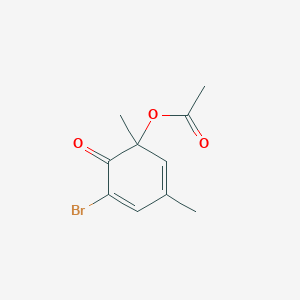
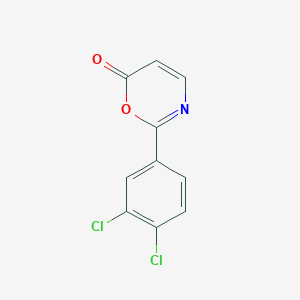
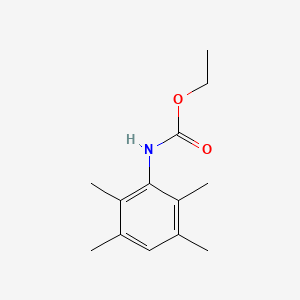
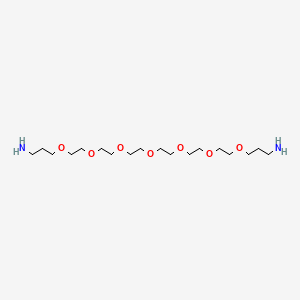

![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
